Cas no 77924-28-8 (1-Ethyl 4-(tert-Butyl) 2-(diethyl phosphono)succinate)

1-Ethyl 4-(tert-Butyl) 2-(diethyl phosphono)succinate is a specialized phosphonate ester derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure incorporates both ethyl and tert-butyl ester groups, along with a diethyl phosphonate moiety, enhancing its reactivity in Michael additions and Horner-Wadsworth-Emmons reactions. The tert-butyl group provides steric protection, improving stability during synthetic processes, while the phosphonate functionality facilitates nucleophilic substitution and olefination reactions. This compound is particularly useful in the preparation of complex molecules due to its selective reactivity and compatibility with various reaction conditions. Its well-defined structure ensures consistent performance in multi-step syntheses, making it a valuable reagent for researchers in medicinal and materials chemistry.
1-Ethyl 4-(tert-Butyl) 2-(diethyl phosphono)succinate structure
77924-28-8 structure
Product Name:1-Ethyl 4-(tert-Butyl) 2-(diethyl phosphono)succinate
CAS No:77924-28-8
MF:C14H27O7P
MW:338.333746194839
CID:1006458
PubChem ID:11121291
Update Time:2025-06-13

1-Ethyl 4-(tert-Butyl) 2-(diethyl phosphono)succinate Chemical and Physical Properties

Names and Identifiers

    • 1-ETHYL-4-T-BUTYL-2-DIETHYLPHOSPHONOSUCCINATE
    • 1-Ethyl 4-(tert-Butyl) 2-(diethyl phosphono)succinate
    • tert-butyl 3-ethoxycarbonyl-3-(phosphonodiethyl)propionate
    • SCHEMBL1984906
    • Butanedioic acid 2-(diethoxyphosphoryl)-1-ethyl-4-ter-tbutyl ester
    • AKOS027322678
    • 1-ETHYL-4-TERT-BUTYL-2-DIETHYLPHOSPHONOSUCCINATE
    • 4-tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate
    • MFCD09839323
    • KDVUGKRGJXYCHD-UHFFFAOYSA-N
    • 77924-28-8
    • F83807
    • 4-O-tert-butyl 1-O-ethyl 2-diethoxyphosphorylbutanedioate
    • Butanedioic acid, 2-(diethoxyphosphoryl)-1-ethyl-4-tertbuyl ester
    • O4-tert-butyl O1-ethyl 2-diethoxyphosphorylbutanedioate
    • CS-0369451
    • 4-TERT-BUTYL 1-ETHYL 2-(DIETHOXYPHOSPHORYL)BUTANEDIOATE
    • 2-(Diethoxyphosphinyl)butanedioic Acid 4-(1,1-Dimethylethyl) 1-Ethyl Ester; tert-Butyl 3-(ethoxycarbonyl)-3-(diethyl phosphono)propionate
    • DB-250393
    • Inchi: 1S/C14H27O7P/c1-7-18-13(16)11(10-12(15)21-14(4,5)6)22(17,19-8-2)20-9-3/h11H,7-10H2,1-6H3
    • InChI Key: KDVUGKRGJXYCHD-UHFFFAOYSA-N
    • SMILES: P(C(C(=O)OCC)CC(=O)OC(C)(C)C)(=O)(OCC)OCC

Computed Properties

  • Exact Mass: 338.14951
  • Monoisotopic Mass: 338.14944019g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 12
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 88.1Ų

Experimental Properties

  • PSA: 88.13
  • LogP: 2.91600

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Additional information on 1-Ethyl 4-(tert-Butyl) 2-(diethyl phosphono)succinate

Recent Advances in the Study of 1-Ethyl 4-(tert-Butyl) 2-(diethyl phosphono)succinate (CAS: 77924-28-8)

The compound 1-Ethyl 4-(tert-Butyl) 2-(diethyl phosphono)succinate (CAS: 77924-28-8) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and prodrugs. This research brief aims to summarize the latest findings, methodologies, and implications associated with this compound.

One of the most notable advancements in the study of 1-Ethyl 4-(tert-Butyl) 2-(diethyl phosphono)succinate is its application in the synthesis of phosphonate-based inhibitors. Phosphonates are known for their ability to mimic phosphate groups, making them valuable in targeting enzymes such as proteases and kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against HIV-1 protease, highlighting its potential in antiviral drug development. The study utilized molecular docking and kinetic assays to validate the compound's mechanism of action.

In addition to its role in enzyme inhibition, recent research has also investigated the compound's utility in prodrug design. Prodrugs are biologically inactive compounds that can be metabolized into active drugs within the body. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported the successful incorporation of 1-Ethyl 4-(tert-Butyl) 2-(diethyl phosphono)succinate into a prodrug scaffold for targeted delivery of anticancer agents. The researchers employed in vitro and in vivo models to demonstrate enhanced bioavailability and reduced systemic toxicity, paving the way for further clinical exploration.

The synthetic pathways for 1-Ethyl 4-(tert-Butyl) 2-(diethyl phosphono)succinate have also been refined in recent years. A 2023 paper in Organic Process Research & Development detailed an optimized, scalable synthesis route that improves yield and reduces environmental impact. The new methodology leverages green chemistry principles, such as solvent-free reactions and catalytic processes, aligning with the growing demand for sustainable pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the widespread adoption of this compound. Issues such as stability under physiological conditions and potential off-target effects require further investigation. Ongoing research is focused on structural modifications to enhance its pharmacokinetic properties and minimize adverse effects. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into practical applications.

In conclusion, 1-Ethyl 4-(tert-Butyl) 2-(diethyl phosphono)succinate (CAS: 77924-28-8) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications in enzyme inhibition, prodrug design, and sustainable synthesis underscore its potential to address unmet medical needs. Future studies will likely explore its broader therapeutic potential and optimize its properties for clinical use.

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